(+)-Dicentrine

Cardiovascular Pharmacology α1-Adrenoceptor Antagonism Vascular Smooth Muscle

Why choose (+)-Dicentrine over generic aporphines? Its competitive α1-adrenoceptor antagonism (pA2=9.01 vs. phenylephrine in rat aorta) and selective α1D-subtype binding distinguish it from glaucine and boldine. The compound uniquely inhibits topoisomerase catalytic activity and acts as a selective PDI inhibitor (IC50=56.70 µM), enabling non-canonical anticancer mechanism studies. Its TRPA1-mediated antinociception is opioid-independent. For cardiovascular, BPH, and oncology research, substituting with analogs will invalidate experimental outcomes. Insist on well-characterized (+)-Dicentrine with verified stereochemistry.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 517-66-8
Cat. No. B1670447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dicentrine
CAS517-66-8
Synonyms(R)-(-)-dicentrine
dicentrine
dicentrine nitrate, (S)-isomer
dicentrine, (-)-
dicentrine, (R)-isomer
L-dicentrine
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
InChIInChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
InChIKeyYJWBWQWUHVXPNC-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dicentrine (CAS 517-66-8): Aporphine Alkaloid with Characterized α1-Adrenoceptor Antagonism for Cardiovascular and Oncology Research Procurement


(+)-Dicentrine (CAS 517-66-8), also known as (S)-Dicentrine, is a naturally occurring aporphine alkaloid primarily isolated from plant species within the Lauraceae family, including Lindera megaphylla and Ocotea puberula [1]. It is structurally characterized by an aporphine core with methoxy and methylenedioxy substitutions, and is widely recognized for its activity as a competitive α1-adrenoceptor antagonist [2]. Its pharmacological profile, validated through in vitro and in vivo models, supports its procurement for studies focused on hypertension, benign prostatic hyperplasia, and oncology [3].

(+)-Dicentrine vs. Common Aporphine Analogs: Why Structural Nuances Drive Differentiated Pharmacological Profiles


While many aporphine alkaloids share a core structure, their functional substituents and stereochemistry dictate distinct pharmacological profiles that preclude simple substitution in research settings. For example, the potent α1-adrenoceptor antagonism of (+)-Dicentrine is not uniformly observed across the class; closely related compounds like glaucine and boldine exhibit different receptor selectivity and efficacy profiles [1]. Similarly, in anticancer studies, Dicentrine's unique interaction with topoisomerases and protein disulfide isomerase (PDI) distinguishes its mechanism of action from that of other commercially available aporphines like bulbocapnine or isocorydine, which are inactive in the same assays [2]. Therefore, substituting (+)-Dicentrine with a generic analog based solely on its aporphine classification would invalidate experimental outcomes by introducing a compound with a quantitatively different target engagement and functional activity profile.

(+)-Dicentrine (CAS 517-66-8) Head-to-Head Quantitative Differentiation vs. In-Class Alternatives


Potency of (+)-Dicentrine in Vascular α1-Adrenoceptor Antagonism vs. Prazosin, Phentolamine, and Yohimbine

(+)-Dicentrine exhibits intermediate α1-adrenoceptor antagonist potency in rat thoracic aorta, positioning it as a tool with a defined efficacy window. In a direct head-to-head comparison, its pA2 value against phenylephrine-induced vasoconstriction was 9.01 ± 0.10 [1]. This is significantly more potent than the non-selective α-antagonist phentolamine (pA2 = 7.53 ± 0.10) and the α2-antagonist yohimbine (pA2 = 6.20 ± 0.05), but approximately 1.6 log units less potent than the clinically used, high-affinity α1-antagonist prazosin (pA2 = 10.60 ± 0.10) [1]. This quantitative ranking allows researchers to select (+)-Dicentrine as a moderately potent natural α1-blocker with a well-characterized comparative profile.

Cardiovascular Pharmacology α1-Adrenoceptor Antagonism Vascular Smooth Muscle

(+)-Dicentrine's Unique Topoisomerase Inhibition Differentiates it from Glaucine and Boldine in Cancer Models

In a head-to-head comparison of seven aporphine alkaloids, (+)-Dicentrine, along with actinodaphnine and cassythine, demonstrated a unique mechanism of action by interfering with the catalytic activity of topoisomerases, an effect not observed for four other commercially available aporphines: bulbocapnine, glaucine, isocorydine, and boldine [1]. This mechanistic differentiation is critical, as it correlates with selective activity against Trypanosoma brucei (IC50 = 3-15 µM), where glaucine, isocorydine, and boldine were completely inactive [1]. Furthermore, while glaucine was the most cytotoxic on HeLa cells (IC50 = 8.2 µM), its lack of topoisomerase inhibition and trypanocidal activity highlights a divergent biological profile compared to (+)-Dicentrine [1].

Cancer Research Topoisomerase Inhibition Cytotoxicity

α1-Adrenoceptor Subtype Selectivity of (+)-Dicentrine: Preferential Antagonism of α1D over α1B Subtypes

(+)-Dicentrine demonstrates functional selectivity among α1-adrenoceptor subtypes, which is a critical differentiator from non-selective antagonists. It is approximately 100-fold more potent as an antagonist of phenylephrine-induced contraction in rat aortic rings (a tissue rich in α1D-adrenoceptors) than in rat spleen (a tissue rich in α1B-adrenoceptors) [1]. This contrasts with many non-selective α1-antagonists that do not discriminate between these tissue preparations. The selective profile suggests a preference for the α1D-adrenoceptor subtype over the α1B subtype [1].

Receptor Pharmacology α1-Adrenoceptor Subtypes Vascular Selectivity

(+)-Dicentrine's Unique PDI Inhibitory Activity Distinguishes it from Tetrandrine and Fangchinoline in Hepatocellular Carcinoma

Among seven alkaloids isolated from Stephania tetrandrae Radix, (+)-Dicentrine and dicentrinone were identified as potent natural inhibitors of protein disulfide isomerase (PDI), a novel anti-cancer target. In a direct comparison, (+)-Dicentrine inhibited PDI activity with an IC50 of 56.70 µM, while the structurally related bisbenzylisoquinoline alkaloids tetrandrine and fangchinoline showed no PDI inhibition at all [1]. This selective PDI inhibition was confirmed to be functionally relevant, as co-treatment with PDI siRNA abolished the anti-proliferative effect of (+)-Dicentrine in HepG2 cells, whereas tetrandrine's cytotoxicity was unaffected by PDI knockdown [1].

Hepatocellular Carcinoma PDI Inhibition Oncology Research

(+)-Dicentrine Exhibits Significant Antinociceptive Activity via a TRPA1-Dependent Mechanism Distinct from Opioid Pathways

In a mouse model of acute visceral pain, (+)-Dicentrine demonstrates significant antinociceptive activity, an effect that is mediated through a TRPA1-dependent mechanism and is independent of opioid receptors [1]. This provides a clear mechanistic differentiation from opioid-based analgesics like morphine, which carry a high risk of tolerance and abuse. Furthermore, (+)-Dicentrine was shown to attenuate both mechanical and cold hypersensitivity in a chronic inflammatory pain model induced by Complete Freund's Adjuvant (CFA) [1], indicating broad efficacy in both acute and chronic pain states. This profile positions it as a valuable research tool for studying non-opioid pain pathways.

Pain Research TRPA1 Channel Inflammatory Pain

Procurement-Driven Application Scenarios for (+)-Dicentrine (CAS 517-66-8) Based on Validated Differentiation


Cardiovascular Research: Studying α1-Adrenoceptor Signaling in Vascular Smooth Muscle

Procure (+)-Dicentrine as a well-characterized, moderate-potency α1-adrenoceptor antagonist for ex vivo and in vivo cardiovascular studies. Its pA2 value of 9.01 vs. phenylephrine in rat aorta [1] and demonstrated hypotensive effects in spontaneously hypertensive rats [2] make it an ideal tool for probing α1-mediated vascular contractility without the extreme potency of prazosin. Its selectivity for the α1D-subtype over α1B [3] allows for nuanced investigations into receptor subtype-specific vascular responses.

Oncology Research: Mechanistic Studies of DNA Topoisomerase and Protein Disulfide Isomerase (PDI) Inhibition

Use (+)-Dicentrine to investigate non-canonical anti-cancer mechanisms. Its unique ability to interfere with topoisomerase catalytic activity [4] and act as a selective PDI inhibitor (IC50 = 56.70 µM) [5] distinguishes it from common aporphines like glaucine and boldine. These properties support its use in studying DNA damage response, endoplasmic reticulum stress, and novel targets like PDI in hepatocellular carcinoma (HepG2) and prostate cancer (PC3/DU145) cell lines [6].

Neuroscience & Pain Research: Investigating Non-Opioid Analgesia via TRPA1 Channels

Employ (+)-Dicentrine to explore TRPA1-mediated pain pathways in acute and chronic inflammatory pain models. Its validated antinociceptive effects in mouse models of visceral and CFA-induced pain, which are independent of opioid mechanisms, position it as a crucial tool for identifying novel analgesic targets and understanding TRPA1 channel pharmacology [7].

Urology Research: Modeling α1-Adrenoceptor Antagonism in Benign Prostatic Hyperplasia (BPH)

Utilize (+)-Dicentrine to study α1-adrenoceptor function in prostate tissue. Radioligand binding assays confirm its high-affinity interaction with human hyperplastic prostate α1-adrenoceptors (Kd = 0.2 ± 0.02 nM for [³H]prazosin binding) [8], and in vitro functional studies demonstrate its competitive blockade of norepinephrine-induced contractions (pA2 = 8.04 ± 0.09) [8]. These data support its use in ex vivo prostate tissue experiments for BPH research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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